molecular formula C23H15Cl2N3O B5435031 (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B5435031
M. Wt: 420.3 g/mol
InChI Key: QUDPIIGSOCKOCG-GZTJUZNOSA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with substituted benzaldehydes under basic conditions, followed by nitrile formation through dehydration reactions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. Reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile apart is its unique combination of a benzimidazole ring and a dichlorophenyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c24-19-10-7-16(12-20(19)25)14-29-18-8-5-15(6-9-18)11-17(13-26)23-27-21-3-1-2-4-22(21)28-23/h1-12H,14H2,(H,27,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDPIIGSOCKOCG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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